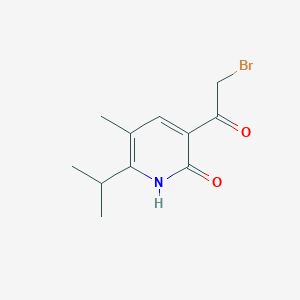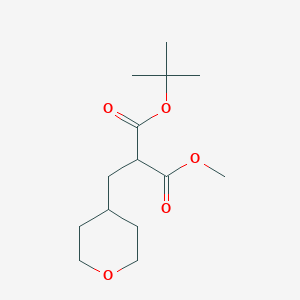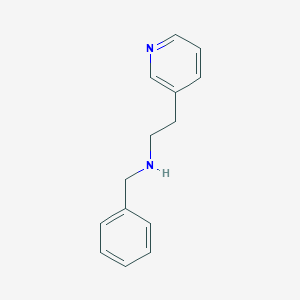![molecular formula C12H17NO2 B13875133 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethoxyethenyl group and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl vinyl ether under acidic conditions to form the ethoxyethenyl group. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium chloride to introduce the propanol moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxyethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-one.
Reduction: Formation of 2-[6-(1-Ethylethenyl)pyridin-3-yl]propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the ethoxyethenyl group.
2-(6-(Piperidin-1-yl)pyridin-3-yl)propan-2-ol: Contains a piperidine ring instead of the ethoxyethenyl group.
1-(3-Pyridinyl)-2-propanone: Similar backbone but with a ketone group instead of the hydroxyl group.
Uniqueness
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility, stability, and overall bioactivity.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[6-(1-ethoxyethenyl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-5-15-9(2)11-7-6-10(8-13-11)12(3,4)14/h6-8,14H,2,5H2,1,3-4H3 |
Clé InChI |
RIQJJJNAONUARV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=NC=C(C=C1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)







![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)


